molecular formula C7H8ClF3N2 B2778186 2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride CAS No. 2375269-60-4

2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride

Cat. No. B2778186
CAS RN: 2375269-60-4
M. Wt: 212.6
InChI Key: JXXVZIGMXAWAMF-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethanamine hydrochloride is a chemical compound with the CAS Number: 2375269-60-4 . It has a molecular weight of 212.6 . The IUPAC name for this compound is 2,2-difluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for 2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethanamine hydrochloride is 1S/C7H7F3N2.ClH/c8-4-2-1-3-12-6(4)5(11)7(9)10;/h1-3,5,7H,11H2;1H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a salt . It is stored at room temperature . Unfortunately, more specific physical and chemical properties like melting point, boiling point, etc., are not available in the sources I found.

Scientific Research Applications

Fluorinating Agents and Synthetic Applications

The development and application of fluorinating agents are critical in organic synthesis, offering pathways to introduce fluorine atoms or fluorine-containing groups into organic molecules. Fluorinated compounds possess unique properties, making them valuable in pharmaceuticals, agrochemicals, and materials science. A study by Takaoka et al. (1979) explored the use of α,α-difluoroalkylamine and α-fluoro enamine mixtures as fluorinating agents for alcohols and carboxylic acids, showcasing their superiority in stability and preparation compared to traditional reagents (Takaoka, Iwakiri, & Ishikawa, 1979). Similarly, Yu, Taylor, and Meth–Cohn (1999) presented a new protocol for regiospecific CC bond formation in pyridines, highlighting the versatility of fluorinated reagents in synthesizing complex structures (Yu, Taylor, & Meth–Cohn, 1999).

Material Science and Polymer Chemistry

The study of vinylidene fluoride (VDF) and its polymers illustrates the impact of fluorinated compounds in material science. Améduri (2009) discussed the synthesis, properties, and applications of VDF-containing polymers and copolymers, emphasizing their utility in creating surfactants, dielectric polymers, and membranes for fuel cells and ultrafiltration (Améduri, 2009).

Analytical and Environmental Applications

Fluorine's unique properties also find applications in analytical chemistry and environmental science. The research by Bhalla et al. (2015) on the hydrothermal synthesis of Group 13 metal trifluoride complexes with neutral N-donor ligands provided insights into the structural characterization of fluorine-containing complexes and their potential applications in catalysis and environmental remediation (Bhalla et al., 2015).

Pharmaceutical and Agrochemical Development

The trifluoromethyl group is a pivotal moiety in drug design and agrochemical development due to its ability to modify the biological activity and physical properties of molecules. Cho et al. (2010) introduced an efficient method for the trifluoromethylation of aryl chlorides, facilitating the late-stage modification of pharmaceutical and agrochemical intermediates with trifluoromethyl groups, underscoring the significance of such transformations in medicinal chemistry (Cho et al., 2010).

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

2,2-difluoro-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.ClH/c8-4-2-1-3-12-6(4)5(11)7(9)10;/h1-3,5,7H,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXVZIGMXAWAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(C(F)F)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride

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